2-(1,3-Dimethyl-1H-pyrazol-4-yl)butanoic acid
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Overview
Description
2-(1,3-Dimethyl-1H-pyrazol-4-yl)butanoic acid is a chemical compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dimethyl-1H-pyrazol-4-yl)butanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 1,3-dimethyl-1H-pyrazole with butanoic acid derivatives under specific conditions. The reaction typically requires the use of a catalyst and may involve steps such as esterification, hydrolysis, and purification to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dimethyl-1H-pyrazol-4-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted pyrazole derivatives.
Scientific Research Applications
2-(1,3-Dimethyl-1H-pyrazol-4-yl)butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(1,3-Dimethyl-1H-pyrazol-4-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Formyl-5-(methoxymethyl)-1H-pyrrol-1-yl)butanoic acid
- 4-(2-Formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl)butanoic acid
- 3-(1H-Pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives
Uniqueness
2-(1,3-Dimethyl-1H-pyrazol-4-yl)butanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyrazole ring and butanoic acid moiety contribute to its versatility and potential applications in various fields. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H14N2O2 |
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Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-(1,3-dimethylpyrazol-4-yl)butanoic acid |
InChI |
InChI=1S/C9H14N2O2/c1-4-7(9(12)13)8-5-11(3)10-6(8)2/h5,7H,4H2,1-3H3,(H,12,13) |
InChI Key |
WTQKXXVIWKZBHS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CN(N=C1C)C)C(=O)O |
Origin of Product |
United States |
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